molecular formula C8H8ClNO B2750133 3'-Chloroacetophenone oxime CAS No. 24280-07-7

3'-Chloroacetophenone oxime

Cat. No. B2750133
CAS RN: 24280-07-7
M. Wt: 169.61
InChI Key: REDNYMGXSZQBOU-UXBLZVDNSA-N
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Description

3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine . It has powerful lachrymatory and irritant effects .


Synthesis Analysis

The synthesis of 3’-Chloroacetophenone oxime involves the reaction of chloroacetophenone with hydroxylamine . In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Scientific Research Applications

Organic Synthesis and Multicomponent Reactions

3’-Chloroacetophenone oxime serves as a valuable building block in organic synthesis. Researchers have employed it in multicomponent reactions to construct complex molecules. For instance, it can participate in α-bromination reactions, leading to the formation of novel compounds .

Heterocyclic Chemistry

Acetophenone derivatives, including 3’-chloroacetophenone oxime, play a crucial role in heterocyclic chemistry. Scientists have utilized these compounds as starting materials for synthesizing various heterocycles. These reactions often involve cyclization, leading to the formation of diverse ring systems .

properties

IUPAC Name

(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDNYMGXSZQBOU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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